2-[(1-methyl-1H-pyrazol-4-yl)amino]cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-[(1-methyl-1H-pyrazol-4-yl)amino]cyclohexan-1-ol" is not directly described in the provided papers. However, the papers do discuss related compounds that share structural similarities, such as substituted pyrazoles and cyclohexanone derivatives. For instance, the structure of a related compound, 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene, has been determined and found to have a coplanar pyran ring, which is unique compared to similar compounds . Another study reports on the reaction of cyclohexylamine with chloro-substituted pyrazole derivatives, leading to different products depending on the aryl substituent . Additionally, the molecular structure of (E)-2-Methyl-6-[(1-phenyl-1H-pyrazol-4-yl)methylidene]cyclohexanone has been analyzed, revealing a flattened chair conformation of the cyclohexane ring .
Synthesis Analysis
The synthesis of related compounds involves various reactions, including nucleophilic substitution and condensation followed by hydrolysis . Another synthesis method for substituted benzo[b]pyrans includes a three-component condensation of aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of compounds similar to "this compound" have been determined using X-ray crystallography. These structures often exhibit interesting features such as coplanarity of aromatic rings and specific conformations of the cyclohexane ring . Intermolecular hydrogen bonding is also a common feature that stabilizes the crystal structures of these compounds .
Chemical Reactions Analysis
The chemical reactions involving related compounds show that the functional groups present can participate in various interactions. For example, intramolecular N-H...N and N-H...O hydrogen bonds are observed, as well as intermolecular C-H...O hydrogen bonds . These interactions can influence the reactivity and the outcome of reactions involving these compounds.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "this compound" are not directly reported, the properties of structurally similar compounds can provide insights. For instance, the presence of hydrogen bonding can affect the solubility and melting points of these compounds . Additionally, the optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol has been used for molecular recognition, indicating that chiral centers in these molecules can be important for their physical properties and applications .
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocycles
Pyrazole derivatives, like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives, are valuable as building blocks in the synthesis of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and more, indicating a potential for "2-[(1-methyl-1H-pyrazol-4-yl)amino]cyclohexan-1-ol" in similar syntheses (Gomaa & Ali, 2020).
Antimicrobial and Anticancer Applications
Pyrazoline derivatives have been found to possess diverse biological properties, including antimicrobial and anticancer activities. This suggests that "this compound" could potentially be explored for similar therapeutic applications (Shaaban, Mayhoub, & Farag, 2012).
Drug-Delivery Systems
Cyclodextrin inclusion complexes with antibiotics and antibacterial agents, including improving solubility, modifying drug-release profiles, and enhancing antimicrobial activity, could be potential applications for "this compound" if it exhibits similar properties for forming inclusion complexes (Boczar & Michalska, 2022).
Neurodegenerative Disorders
Pyrazolines are known for their neuroprotective properties and ability to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This indicates a potential research direction for "this compound" in the management of these diseases (Ahsan et al., 2022).
Inhibition of Monoamine Oxidase
Pyrazoline derivatives have been recognized as promising scaffolds for the inhibition of Monoamine oxidase (MAO), which is crucial in the treatment of various psychiatric and neurodegenerative disorders. This suggests another potential therapeutic application area for "this compound" (Mathew, Suresh, Anbazhagan, & Mathew, 2013).
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with various targets such as nicotinamide phosphoribosyltransferase (nampt) and tubulin . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway, playing a pivotal role in many biological processes including metabolism and aging . Tubulin is a protein that forms microtubules, which are part of the cell’s cytoskeleton and play crucial roles in maintaining the structure of the cell and cell division .
Mode of Action
For instance, some compounds inhibit NAMPT, leading to a decrease in the production of NAD+, which in turn affects various cellular processes . Other compounds inhibit tubulin polymerization, disrupting the formation of microtubules and affecting cell division .
Biochemical Pathways
Based on the potential targets, it can be inferred that this compound may affect the nad+ salvage pathway and the microtubule formation pathway . The downstream effects of these disruptions could include altered metabolism and cell division.
Pharmacokinetics
Similar compounds have been found to have issues with cytochrome p450 (cyp) direct inhibition (di), which were resolved through modulation of lipophilicity .
Result of Action
Similar compounds have been found to induce apoptosis via cell cycle arrest at the sub-g1 and g2/m phase .
Eigenschaften
IUPAC Name |
2-[(1-methylpyrazol-4-yl)amino]cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-13-7-8(6-11-13)12-9-4-2-3-5-10(9)14/h6-7,9-10,12,14H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQQSKMIEYFHTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC2CCCCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.